N-(((4-Fluorophenyl)amino)thioxomethyl)-3-phenylprop-2-enamide
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Description
Scientific Research Applications
Thioamides as Probes in Protein Studies
Thioamides, including structures similar to "N-(((4-Fluorophenyl)amino)thioxomethyl)-3-phenylprop-2-enamide", have been utilized as minimalist chromophores for monitoring protein conformation. These compounds can probe structural changes in proteins by quenching fluorophores, including natural and unnatural amino acids. The development of methods for incorporating thioamides into full-sized proteins allows the study of protein motion in processes such as cell signaling and amyloid diseases (Petersson, 2013).
Antimicrobial and Anti-inflammatory Applications
A series of novel ring-substituted N-arylcinnamanilides, structurally related to "this compound", were synthesized and characterized for their antimicrobial properties against various strains including Staphylococcus aureus and Mycobacterium tuberculosis. Additionally, these compounds were evaluated for their anti-inflammatory potential, showing promise in attenuating lipopolysaccharide-induced NF-κB activation, which is more potent than the parental cinnamic acid (Kos et al., 2020).
Electrochromic and Electrofluorescent Materials
Compounds containing thioxomethyl groups have been studied for their applications in electrochromic and electrofluorescent materials. For instance, polyamides containing bis(diphenylamino)-fluorene units have shown excellent reversible stability and multicolor electrochromic characteristics. This research suggests potential applications in developing advanced materials for electronic displays and fluorescent labeling (Sun et al., 2016).
Synthesis and Chemical Properties
Research on the chemical synthesis and properties of related thioamide compounds provides a foundation for understanding the potential applications of "this compound". Studies on the chemoselective thionation-cyclization of functionalized enamides have led to the development of methods for synthesizing thiazoles, which are important in pharmaceutical chemistry (Kumar et al., 2013).
Properties
IUPAC Name |
(E)-N-[(4-fluorophenyl)carbamothioyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS/c17-13-7-9-14(10-8-13)18-16(21)19-15(20)11-6-12-4-2-1-3-5-12/h1-11H,(H2,18,19,20,21)/b11-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLNWJDRBTVKSI-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.